molecular formula C13H19N B1420126 (1-Cyclopropylethyl)(2-phenylethyl)amine CAS No. 1019588-86-3

(1-Cyclopropylethyl)(2-phenylethyl)amine

Cat. No.: B1420126
CAS No.: 1019588-86-3
M. Wt: 189.3 g/mol
InChI Key: PJVREMATUPQPMC-UHFFFAOYSA-N
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Description

(1-Cyclopropylethyl)(2-phenylethyl)amine is a compound that belongs to the family of aromatic amines. It is known for its selective modulation of AMPA receptors, which are a type of ionotropic glutamate receptor involved in fast synaptic transmission in the central nervous system.

Scientific Research Applications

(1-Cyclopropylethyl)(2-phenylethyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on AMPA receptors and potential neuroprotective properties.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

As a selective AMPA receptor modulator, “(1-Cyclopropylethyl)(2-phenylethyl)amine” modulates the activity of the AMPA receptor, which is one of the major types of ionotropic receptors.

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropylethyl)(2-phenylethyl)amine can be achieved through the reaction of (2-phenylethyl)amine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropylethyl)(2-phenylethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.

    Cyclopropylamine: Known for its use in the synthesis of various pharmaceuticals.

    Amphetamine: A potent central nervous system stimulant used in the treatment of ADHD and narcolepsy.

Uniqueness

(1-Cyclopropylethyl)(2-phenylethyl)amine is unique due to its selective modulation of AMPA receptors, which distinguishes it from other similar compounds that may target different receptors or have broader pharmacological effects.

Properties

IUPAC Name

1-cyclopropyl-N-(2-phenylethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11(13-7-8-13)14-10-9-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVREMATUPQPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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